3-bromo-7-chlorothieno[3,2-b]pyridine
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Overview
Description
3-bromo-7-chlorothieno[3,2-b]pyridine is a heterocyclic compound belonging to the class of thienopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-7-chlorothieno[3,2-b]pyridine typically involves the bromination and chlorination of thieno[3,2-b]pyridine. One common method involves the reaction of 3-bromo-4-chlorothieno[3,2-c]pyridine with cyclic amines, followed by Suzuki coupling with boronic acids . The reaction conditions often include the use of bases such as potassium carbonate (K₂CO₃) and solvents like 1,4-dioxane or acetone .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. scalable preparation methods for similar compounds involve multi-step synthesis starting from commercially available precursors, followed by purification processes such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-bromo-7-chlorothieno[3,2-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of halogen atoms with other functional groups.
Coupling Reactions: Such as Suzuki-Miyaura coupling, which forms carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically use nucleophiles and bases like potassium carbonate.
Coupling Reactions: Utilize palladium catalysts and boronic acids under mild conditions.
Major Products Formed
The major products formed from these reactions include substituted thienopyridines, which can be further functionalized for various applications .
Scientific Research Applications
3-bromo-7-chlorothieno[3,2-b]pyridine has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-bromo-7-chlorothieno[3,2-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to biological responses. For example, in medicinal chemistry, it may act as an inhibitor of certain kinases, thereby affecting cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-bromo-7-chlorothieno[3,2-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in various fields, including drug discovery and materials science.
Properties
CAS No. |
1334645-51-0 |
---|---|
Molecular Formula |
C7H3BrClNS |
Molecular Weight |
248.5 |
Purity |
95 |
Origin of Product |
United States |
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